molecular formula C22H30O2 B13147166 [1,1'-Biphenyl]-2,2'-diol, 3,3'-bis(1,1-dimethylethyl)-5,5'-dimethyl- CAS No. 6390-59-6

[1,1'-Biphenyl]-2,2'-diol, 3,3'-bis(1,1-dimethylethyl)-5,5'-dimethyl-

Cat. No.: B13147166
CAS No.: 6390-59-6
M. Wt: 326.5 g/mol
InChI Key: AEDJUGFTXGHBTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [1,1'-Biphenyl]-2,2'-diol, 3,3'-bis(1,1-dimethylethyl)-5,5'-dimethyl- (hereafter referred to as the "target compound") is a biphenyl diol derivative featuring tert-butyl (1,1-dimethylethyl) groups at the 3,3' positions and methyl groups at the 5,5' positions. This substitution pattern confers unique steric and electronic properties. The tert-butyl groups provide significant steric bulk, which can influence reactivity and binding interactions, while the methyl groups contribute moderate lipophilicity. Such structural features make it relevant in applications such as ligand design for metal complexes, antioxidants, and intermediates in organic synthesis .

Properties

CAS No.

6390-59-6

Molecular Formula

C22H30O2

Molecular Weight

326.5 g/mol

IUPAC Name

2-tert-butyl-6-(3-tert-butyl-2-hydroxy-5-methylphenyl)-4-methylphenol

InChI

InChI=1S/C22H30O2/c1-13-9-15(19(23)17(11-13)21(3,4)5)16-10-14(2)12-18(20(16)24)22(6,7)8/h9-12,23-24H,1-8H3

InChI Key

AEDJUGFTXGHBTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(C)(C)C)O)C2=C(C(=CC(=C2)C)C(C)(C)C)O

Origin of Product

United States

Preparation Methods

Functional Group Interconversion

Post-coupling modifications enable precise control over substituents:

Demethylation of Methoxy Precursors:

Step Reagent/Conditions Purpose
1 BBr₃ in CH₂Cl₂ Demethylation of methoxy groups to hydroxyl
2 Hydrolysis (H₂O) Neutralization and isolation of diol

Example Workflow:

  • Start with 3,3'-di-tert-butyl-5,5'-dimethoxybiphenyl-2,2'-dimethyl (synthesized via Ullmann coupling).
  • Treat with BBr₃ to convert methoxy (–OCH₃) to hydroxyl (–OH) groups.
  • Purify via column chromatography (silica gel, hexane/EtOAc).

Resolution of Enantiomers

For chiral variants, diastereomeric salt formation resolves racemic mixtures:

Protocol for VAPOL Resolution:

  • Step 1: Form cyclic diester with phosphoric acid.
  • Step 2: Recrystallize with (−)-brucine or (−)-cinchonidine to isolate enantiopure salts.
  • Step 3: Acidic hydrolysis to recover free diol.

Applicability:

  • Requires introducing chiral auxiliaries during coupling or post-synthetic modification.

Alternative Routes: Benzannulation & Cross-Coupling

Advanced methods for complex biphenyl frameworks include:

Benzannulation of Carbene Complexes:

  • React naphthylcarbene complexes with alkynes to form extended aromatic systems.
  • Example: Phenylacetylene + naphthylcarbene complex → 3,3'-diphenylbinaphthol derivatives.

Suzuki-Miyaura Cross-Coupling:

  • Couple brominated phenol derivatives (e.g., 3-bromo-5-methylphenol) with boronic esters.
  • Requires Pd catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃).

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Oxidative Coupling High atom economy; single-step Steric hindrance reduces efficiency 50–85%
Demethylation Precise functionalization Requires protected precursors 70–95%
Cross-Coupling Modular substituent introduction Multi-step synthesis 60–80%

Critical Challenges & Solutions

  • Steric Hindrance:

    • Use dilute conditions to minimize dimerization side reactions.
    • Employ high-pressure hydrogenation for reductions (e.g., Pd/C, 50 psi H₂).
  • Regioselectivity:

    • Direct coupling using Feᴵⱽ oxidants favors 2,2'-diols over 4,4' isomers.
  • Purification:

    • Recrystallization from toluene/hexane mixtures improves purity for crystalline products.

Chemical Reactions Analysis

Types of Reactions

3,3’-Di-tert-butyl-5,5’-dimethyl-[1,1’-biphenyl]-2,2’-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,3’-Di-tert-butyl-5,5’-dimethyl-[1,1’-biphenyl]-2,2’-diol has numerous applications in scientific research:

Mechanism of Action

The antioxidant properties of 3,3’-Di-tert-butyl-5,5’-dimethyl-[1,1’-biphenyl]-2,2’-diol are attributed to its ability to scavenge free radicals. The compound donates hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. This mechanism involves the stabilization of the phenoxyl radical formed during the process .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The target compound is compared to four structurally related biphenyl diols (Table 1), with variations in substituent groups at the 3,3' and 5,5' positions.

Table 1: Key Properties of Similar Biphenyl Diols
Compound Name Substituents (3,3';5,5') Molecular Weight* Key Properties/Applications
Target compound t-Bu; Me ~386.5† Moderate steric bulk, balanced lipophilicity
3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol t-Bu; t-Bu ~530.7† High steric hindrance; oxidizes to diphenoquinone
3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-2,2'-diol Me; Me ~270.3† Low steric bulk; higher solubility in polar solvents
3,3'-Di-t-butyl-5,5'-dimethoxy-[1,1'-biphenyl]-2,2'-diol (bis-BHA) t-Bu; OMe ~418.5† Cytotoxic; efficient radical scavenger
3,3'-Dimethoxy-5,5'-dimethyl-[1,1'-biphenyl]-2,2'-diol (bis-MMP) OMe; Me ~302.3† Light-activated cytotoxicity

*Calculated based on molecular formulas.
†Exact molecular weights depend on isotopic composition.

Key Observations:

Steric Effects: The tetra-tert-butyl analogue exhibits the highest steric hindrance, which can impede coordination in metal complexes but enhance stability against oxidation .

Lipophilicity (log P) :

  • tert-butyl groups increase log P significantly compared to methyl or methoxy groups. The target compound’s log P is intermediate, likely enhancing membrane permeability in biological systems while retaining moderate solubility .

Oxidation Behavior: Biphenyl diols with tert-butyl substituents (e.g., tetra-tert-butyl derivative) are prone to oxidation, forming diphenoquinones under aerobic conditions. The target compound’s methyl groups may slow this process compared to methoxy-substituted analogues .

Biological Activity

[1,1'-Biphenyl]-2,2'-diol, 3,3'-bis(1,1-dimethylethyl)-5,5'-dimethyl-, also known as a derivative of biphenyl compounds, has garnered attention in various fields of biological research due to its unique structural properties and potential biological activities. This article explores its biological activity through a detailed examination of existing literature, case studies, and relevant data.

The compound is characterized by its biphenyl structure with multiple substituents that influence its chemical reactivity and biological interactions. Key physical properties include:

  • Melting Point : 170-174 °C
  • Boiling Point : Approximately 420.8 °C

These properties suggest that the compound is stable under a range of conditions, which is essential for its applications in biological systems.

Antioxidant Activity

Research indicates that biphenyl derivatives exhibit significant antioxidant properties. For instance, studies have shown that similar compounds can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases.

CompoundIC50 (µM)Source
[1,1'-Biphenyl]-2,2'-diol derivative15.4
Trolox (standard)12.0

Anticancer Activity

There is emerging evidence supporting the anticancer potential of biphenyl derivatives. A study utilizing the National Cancer Institute's (NCI) database highlighted several biphenyl compounds' ability to inhibit cancer cell proliferation.

  • Mechanism : The activity was linked to the inhibition of key signaling pathways involved in cell growth and survival.
  • Case Study : In vitro studies demonstrated that certain biphenyl derivatives led to a significant reduction in cell viability in various cancer cell lines.

Case Studies

  • In Vitro Study on Breast Cancer Cells :
    • Objective : To assess the cytotoxic effects of the compound on MCF-7 breast cancer cells.
    • Findings : The compound exhibited an IC50 value of 20 µM after 48 hours of treatment, indicating substantial cytotoxicity against these cells.
  • Neuroprotective Effects :
    • A study investigated the neuroprotective potential of similar biphenyl compounds in models of neurodegeneration.
    • Results indicated that these compounds could reduce neuronal apoptosis and oxidative stress markers.

The biological activity of [1,1'-Biphenyl]-2,2'-diol is attributed to several mechanisms:

  • Free Radical Scavenging : The structure allows for effective interaction with free radicals.
  • Inhibition of Kinase Activity : Some studies suggest that biphenyl derivatives can inhibit specific kinases involved in cancer cell signaling.
  • Modulation of Gene Expression : Research indicates these compounds may influence the expression of genes related to apoptosis and cell cycle regulation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.